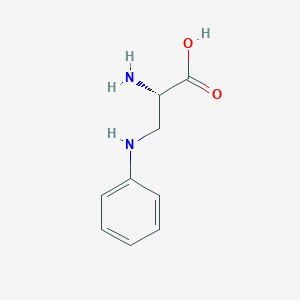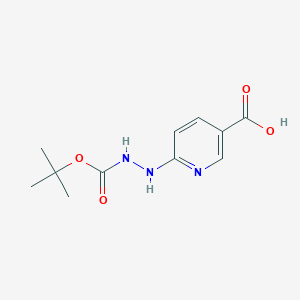
Diethyl benzylpiperazinomethylbenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl benzylpiperazinomethylbenzylphosphonate (DEBPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEBPP is a phosphonate-based compound that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of Diethyl benzylpiperazinomethylbenzylphosphonate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. In cancer cells, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to have a range of biochemical and physiological effects, including anti-tumor and antimicrobial activity. In cancer cells, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to inhibit cell growth and division, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl benzylpiperazinomethylbenzylphosphonate has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in a range of assays and experiments. However, Diethyl benzylpiperazinomethylbenzylphosphonate also has some limitations, including its complex synthesis process and potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Diethyl benzylpiperazinomethylbenzylphosphonate, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections, and the exploration of its applications in materials science and catalysis.
In conclusion, Diethyl benzylpiperazinomethylbenzylphosphonate is a phosphonate-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Diethyl benzylpiperazinomethylbenzylphosphonate is complex and requires careful control of reaction conditions to obtain high yields and purity. Diethyl benzylpiperazinomethylbenzylphosphonate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves the inhibition of key enzymes involved in cellular processes. Diethyl benzylpiperazinomethylbenzylphosphonate has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on Diethyl benzylpiperazinomethylbenzylphosphonate, including the development of new synthetic methods and the investigation of its potential as a drug candidate for the treatment of cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of Diethyl benzylpiperazinomethylbenzylphosphonate involves a multi-step process that starts with the reaction of benzylamine with diethyl phosphite to form diethyl benzylphosphonate. This intermediate is then reacted with piperazine to form diethyl benzylpiperazinomethylphosphonate. Finally, the addition of benzyl chloride to this intermediate results in the formation of Diethyl benzylpiperazinomethylbenzylphosphonate. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
Diethyl benzylpiperazinomethylbenzylphosphonate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, Diethyl benzylpiperazinomethylbenzylphosphonate has been shown to exhibit anti-tumor activity and has been investigated as a potential drug candidate for the treatment of cancer. Diethyl benzylpiperazinomethylbenzylphosphonate has also been studied for its antimicrobial properties and has been shown to be effective against a range of bacterial and fungal strains.
Propriétés
Numéro CAS |
157524-21-5 |
|---|---|
Nom du produit |
Diethyl benzylpiperazinomethylbenzylphosphonate |
Formule moléculaire |
C23H33N2O3P |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
1-benzyl-4-[[4-(diethoxyphosphorylmethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C23H33N2O3P/c1-3-27-29(26,28-4-2)20-23-12-10-22(11-13-23)19-25-16-14-24(15-17-25)18-21-8-6-5-7-9-21/h5-13H,3-4,14-20H2,1-2H3 |
Clé InChI |
UYHITTYDLWDQLB-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC |
SMILES canonique |
CCOP(=O)(CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)OCC |
Autres numéros CAS |
157524-21-5 |
Synonymes |
DBPMBP diethyl benzylpiperazinomethylbenzylphosphonate O,O-diethyl (4-(4-benzylpiperazinomethyl)benzyl)phosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




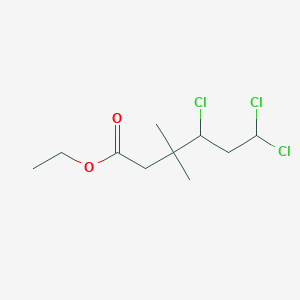
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
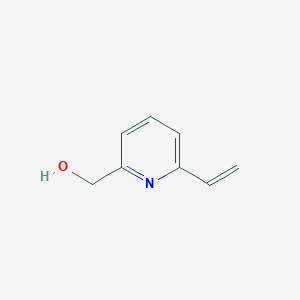
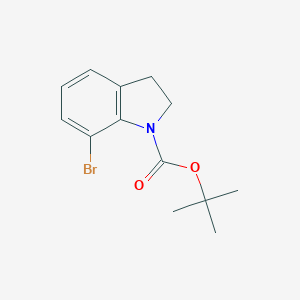

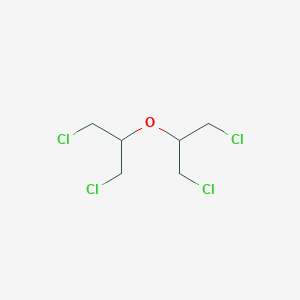


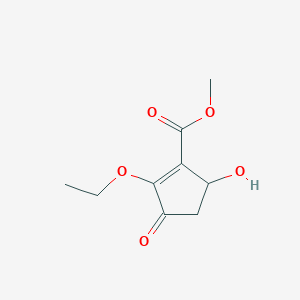

![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
